Cas no 425420-09-3 (1-(2,4-DICHLOROPHENYL)-3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE)

1-(2,4-DICHLOROPHENYL)-3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-DICHLOROPHENYL)-3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE
- TOSLAB 815938
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- Inchi: 1S/C16H16Cl2N2O/c1-9-15-13(7-16(2,3)8-14(15)21)20(19-9)12-5-4-10(17)6-11(12)18/h4-6H,7-8H2,1-3H3
- InChI Key: MXIFDEWABPGBOL-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(Cl)C=C2Cl)C2=C(C(=O)CC(C)(C)C2)C(C)=N1
1-(2,4-DICHLOROPHENYL)-3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18219079-0.05g |
425420-09-3 | 90% | 0.05g |
$148.0 | 2023-09-19 |
1-(2,4-DICHLOROPHENYL)-3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE Related Literature
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
Additional information on 1-(2,4-DICHLOROPHENYL)-3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE
Research Brief on 1-(2,4-Dichlorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS: 425420-09-3)
The compound 1-(2,4-Dichlorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS: 425420-09-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and emerging applications in drug development.
Recent studies have highlighted the compound's unique structural features, which contribute to its interaction with specific biological targets. The presence of the dichlorophenyl group and the tetrahydroindazolone core has been implicated in its ability to modulate key signaling pathways. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its binding mechanisms, revealing high affinity for certain kinase enzymes involved in inflammatory and oncogenic processes.
In vitro and in vivo studies have demonstrated promising results for 425420-09-3 as a potential lead compound for treating conditions such as rheumatoid arthritis and certain types of cancer. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against JAK2 kinases, with an IC50 value in the nanomolar range. Furthermore, pharmacokinetic analyses indicated favorable bioavailability and metabolic stability, suggesting its suitability for further preclinical development.
Ongoing research is exploring the optimization of 425420-09-3 through structural modifications to enhance its selectivity and reduce off-target effects. Recent patent filings by major pharmaceutical companies indicate growing commercial interest in derivatives of this compound, particularly for immunomodulatory applications. However, challenges remain in addressing its solubility issues and potential toxicity profiles at higher doses.
The compound's mechanism of action appears to involve the disruption of protein-protein interactions critical for cell proliferation and inflammation. Proteomic studies have identified several downstream effectors that are differentially expressed upon treatment with 425420-09-3, providing insights into its polypharmacological nature. These findings open new avenues for developing multi-target therapies in complex diseases.
As research progresses, 1-(2,4-Dichlorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one represents an exciting case study in rational drug design. Its development trajectory underscores the importance of integrating computational chemistry with experimental validation in modern drug discovery pipelines. Future directions include the exploration of its potential in combination therapies and the development of more water-soluble analogs for improved clinical translation.
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